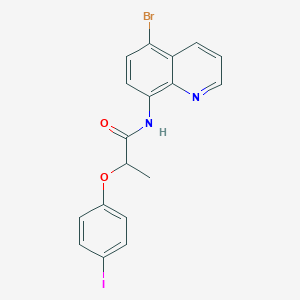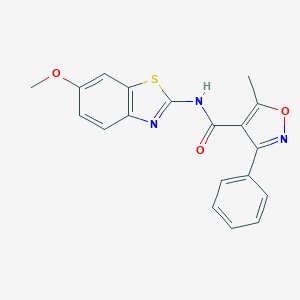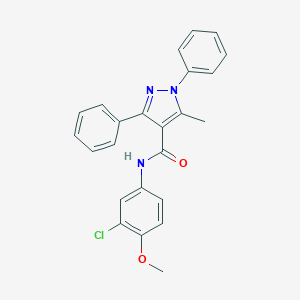![molecular formula C15H11IN4O4 B446562 N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446562.png)
N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a nitro group, a pyrazole ring, an iodophenyl group, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. Subsequent steps would involve the formation of the furan ring and the iodophenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced under specific conditions to modify the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-chlorophenyl)-2-furamide
- 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-bromophenyl)-2-furamide
Uniqueness
The presence of the iodophenyl group in “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” distinguishes it from its analogs with different halogen substituents. This unique feature may impart distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H11IN4O4 |
|---|---|
Poids moléculaire |
438.18g/mol |
Nom IUPAC |
N-(4-iodophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11IN4O4/c16-10-1-3-11(4-2-10)18-15(21)14-6-5-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
Clé InChI |
VDBQARXSZDGGRB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446485.png)

![isopropyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446489.png)

![3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
![isopropyl 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446493.png)
![2,2-dibromo-1-methyl-N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B446495.png)
![Ethyl 6-phenyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446496.png)

![1,4-Bis[3-(2-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B446501.png)
